Beta-Casomorphin-5

Opioid pharmacology Bioactive peptides Gastrointestinal motility

Beta-Casomorphin-5 (BCM-5, bovine) is the definitive μ-opioid reference pentapeptide (IC50 1.3 μM GPI, μ/δ selectivity 6.8) that cannot be substituted by BCM-7 or human variants without compromising experimental validity. Its 10-fold potency advantage over human BCM-5 and unique picomolar neurotrophic activity (~10⁶× DAMGO) make it essential for gut motility assays (83% colonic contraction reduction), opioid SAR benchmarking, and neuronal differentiation studies. Species-matched procurement ensures translational relevance; verify bovine sequence (YPFPG) before ordering.

Molecular Formula C30H37N5O7
Molecular Weight 579.6 g/mol
Cat. No. B12063266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Casomorphin-5
Molecular FormulaC30H37N5O7
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O
InChIInChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38)
InChIKeyPKKIDZFGRQACGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Casomorphin-5 Procurement: Scientific Identity and Core Characterization of Bovine Opioid Pentapeptide


Beta-Casomorphin-5 (BCM-5, bovine) is a milk-derived opioid pentapeptide (H-Tyr-Pro-Phe-Pro-Gly-OH) corresponding to residues 60–64 of bovine β-casein [1]. It exhibits agonist activity primarily at μ-opioid receptors, with moderate selectivity over δ-opioid receptors and low affinity for κ-receptors [2]. BCM-5 demonstrates functional potency in the guinea pig ileum (GPI) assay at 1.3 μM and in the mouse vas deferens (MVD) assay at 8.9 μM, reflecting its μ/δ-selectivity profile [3]. The compound is endogenously released during gastrointestinal digestion of bovine milk proteins and has been widely utilized as a reference standard for opioid peptide structure-activity relationship (SAR) studies, gut motility investigations, and comparative pharmacology of food-derived bioactive peptides [1].

Beta-Casomorphin-5 Procurement: Why In-Class Opioid Peptide Substitution Compromises Experimental Reproducibility


Opioid peptides within the casomorphin family exhibit substantial variance in receptor affinity, functional potency, and metabolic stability despite sharing a conserved N-terminal Tyr-Pro-Phe motif. Beta-Casomorphin-5 cannot be generically substituted by its close analogs without altering experimental outcomes because (i) the pentapeptide BCM-5 displays higher opioid activity than the longer heptapeptide BCM-7 [1]; (ii) bovine BCM-5 is approximately 10-fold more potent than its human counterpart in the GPI assay [2]; (iii) BCM-5 exhibits a distinct μ/δ-selectivity ratio compared to shorter fragments like BCM-4 or morphiceptin [3]; and (iv) BCM-5 is susceptible to rapid degradation by dipeptidyl peptidase IV (DPP IV) and proline-specific endopeptidases, a liability profile that differs from modified analogs [4]. These structure-dependent pharmacological properties preclude simple interchangeability and necessitate compound-specific procurement for rigorous research design.

Beta-Casomorphin-5 Procurement: Head-to-Head Quantitative Differentiation Versus Key Comparators


BCM-5 Exhibits 4.0-Fold Higher μ-Opioid Potency Than BCM-7 in the GPI Functional Assay

In the guinea pig ileum (GPI) longitudinal muscle-myenteric plexus preparation, bovine beta-casomorphin-5 (BCM-5) demonstrates higher functional opioid activity compared to the longer heptapeptide beta-casomorphin-7 (BCM-7). This head-to-head comparison establishes BCM-5 as the more potent naturally occurring casomorphin fragment in this peripheral μ-opioid receptor-representative assay [1].

Opioid pharmacology Bioactive peptides Gastrointestinal motility

BCM-5 IC50 of 1.3 μM in GPI and 8.9 μM in MVD Establishes Quantifiable μ/δ-Selectivity Ratio

Beta-casomorphin-5 has been quantitatively characterized for its μ- versus δ-opioid receptor selectivity using the classic guinea pig ileum (GPI, μ-receptor-representative) and mouse vas deferens (MVD, δ-receptor-representative) in vitro bioassays. The IC50 values provide a benchmark selectivity ratio that distinguishes BCM-5 from other casomorphin fragments [1].

Receptor selectivity Opioid pharmacology Bioassay standardization

BCM-5 Inhibits Colonic Peristalsis with 17-Fold Lower Potency Than Morphine in Guinea Pig Colon

Beta-casomorphin-5 produces dose-dependent inhibition of intestinal propulsion in the guinea pig isolated colon, with quantitative potency characterized relative to the reference μ-opioid agonist morphine. This direct head-to-head comparison establishes the relative potency of BCM-5 in modulating gut motility [1].

Gastrointestinal motility Colonic transit Opioid pharmacology

BCM-5 Stimulates Neuronal Differentiation at Picomolar Concentrations, Six Orders of Magnitude More Potent Than DAMGO

Beta-casomorphin-5 stimulates neurite outgrowth in mouse Neuro-2a neuroblastoma cells at picomolar concentrations, a non-classical opioid receptor-mediated effect distinct from its acute GPI/MVD activity. The selective μ-agonist DAMGO requires micromolar concentrations to produce a comparable effect, highlighting a unique neurotrophic property of BCM-5 [1].

Neurite outgrowth Neuroblastoma Neurotrophic peptides

Bovine BCM-5 Requires 10-Fold Higher Naloxone for Antagonism Compared to Morphine in Vivo

Intranigral injection of bovine beta-casomorphin-5 produces naloxone-reversible rotational behavior in rats, but the antagonist requirement differs substantially from morphine. This differential naloxone sensitivity provides quantitative evidence for distinct receptor interaction kinetics or downstream signaling properties [1].

In vivo pharmacology Opioid antagonism Rotational behavior

Bovine BCM-5 Is 10-Fold More Potent Than Human BCM-5 in GPI Assay Despite Conserved N-Terminal Motif

Comparison of bovine (YPFPG) and human (YPFVE) beta-casomorphin-5 reveals a 10-fold difference in opioid potency in the GPI assay, despite the conserved N-terminal Tyr-Pro-Phe motif essential for μ-opioid receptor recognition. This species-dependent potency differential is attributed to the C-terminal amino acid substitution (Gly vs. Glu) [1].

Species comparison Opioid peptide pharmacology Sequence-activity relationship

Beta-Casomorphin-5 Procurement: Evidence-Based Research and Industrial Application Scenarios


Standardization of μ-Opioid Receptor Functional Assays and SAR Studies

BCM-5 serves as a well-characterized reference standard for μ-opioid receptor functional assays due to its established IC50 of 1.3 μM in the GPI preparation and moderate μ/δ-selectivity ratio of 6.8 (MVD/GPI IC50 ratio) [1]. Researchers developing novel casomorphin analogs or screening food-derived opioid peptides can use BCM-5 as a benchmark comparator for quantifying relative potency and selectivity shifts following amino acid substitutions or conformational constraints. The compound's defined activity profile enables consistent inter-laboratory calibration and SAR interpretation [1].

Gastrointestinal Motility and Enteric Nervous System Pharmacology

BCM-5 is an essential tool compound for investigating opioid-mediated modulation of gut motility. In the isolated whole large intestine preparation, 20 μM BCM-5 reduces the proportion of propagating contractions reaching the rectum by 83 ± 11% (n = 5), an effect that accurately mimics in vivo gastrointestinal transit slowing [2]. This validated model system, combined with BCM-5's established IC50 of 5.21 μM for colonic peristalsis inhibition relative to morphine (IC50 = 0.30 μM) [3], positions BCM-5 as a critical reference compound for studies of enteric opioid receptor function, nutrient-induced ileal brake mechanisms, and the development of gut-targeted opioid therapeutics.

Neuronal Differentiation and Neurotrophic Signaling Research

BCM-5 uniquely stimulates neurite outgrowth in Neuro-2a cells at picomolar concentrations, approximately 10⁶-fold more potently than the selective μ-agonist DAMGO [4]. This property makes BCM-5 a distinctive tool for dissecting μ-opioid receptor-mediated signaling pathways involved in neuronal differentiation and regeneration, distinct from classical G-protein-mediated acute opioid effects. Researchers investigating neurodevelopment, neuroprotection, or the potential neurotrophic applications of milk-derived bioactive peptides can leverage BCM-5 as a lead structure or reference compound for this non-canonical opioid receptor function [4].

Species-Specific Comparative Pharmacology of Food-Derived Opioid Peptides

The 10-fold potency difference between bovine BCM-5 (YPFPG) and human BCM-5 (YPFVE) in the GPI assay [5] establishes the necessity of species-matched peptide procurement for translational studies. Researchers investigating the physiological effects of milk-derived opioid peptides in human health, infant nutrition, or the potential role of casomorphins in conditions such as autism spectrum disorders or sudden infant death syndrome must utilize the species-appropriate BCM-5 variant to ensure physiologically relevant conclusions. Bovine BCM-5 serves as a critical reference for comparative studies with human BCM-5 to elucidate the structural determinants of species-dependent opioid potency [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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